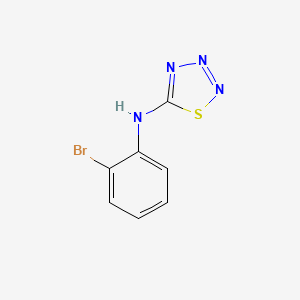

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

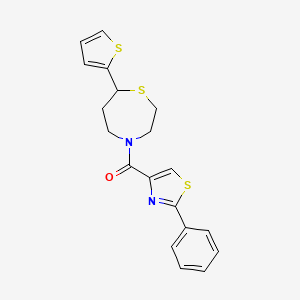

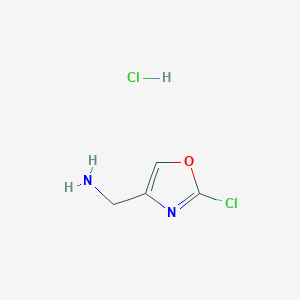

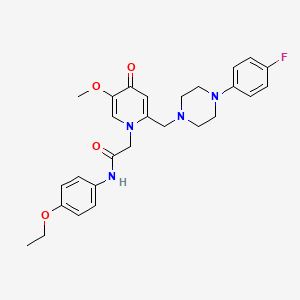

“N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine” is a complex organic compound that contains a bromophenyl group, a thiatriazole ring, and an amine group . The bromophenyl group is a phenyl ring with a bromine atom attached, the thiatriazole is a heterocyclic ring containing three nitrogen atoms, one sulfur atom, and one carbon atom, and the amine group consists of a nitrogen atom with a lone pair of electrons .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The bromophenyl group would likely contribute to the overall polarity of the molecule, while the thiatriazole ring could potentially participate in aromatic stacking interactions .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions . The amine group could participate in acid-base reactions, or act as a nucleophile in reactions with electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points . The amine group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .

Aplicaciones Científicas De Investigación

Noncovalent Interactions and Crystal Structure Analysis :

- N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including derivatives similar to N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine, have been studied for their noncovalent interactions and crystal structures. The research focused on intra- and intermolecular interactions, characterized by quantum theory and Hirshfeld surface analysis. This study contributes to the understanding of molecular interactions and crystallography in compounds with halogen substitutions (El-Emam et al., 2020).

Molecular Cocrystals and Hydrogen Bonding :

- The creation of molecular cocrystals from interactions with carboxylic acids has been explored. This research involved the study of hydrogen bonding and other noncovalent interactions in the crystal structures of these cocrystals, providing insights into the structural chemistry of thiadiazole derivatives (Smith & Lynch, 2013).

Quantum Chemical and Molecular Dynamics Studies :

- Studies on the inhibition performances of thiadiazole derivatives, including those related to this compound, using quantum chemical parameters and molecular dynamics simulations. This research is significant for understanding the corrosion inhibition performances of these compounds (Kaya et al., 2016).

Synthesis and Characterization of Derivatives :

- Research on the synthesis and characterization of various derivatives of thiadiazole compounds, including methods of synthesis, crystal structure, and Hirshfeld surface analysis. These studies contribute to the field of organic chemistry, particularly in the synthesis of novel compounds (Nadaf et al., 2019).

Ring Expansion Reactions :

- An investigation into the ring-expansion reactions of thiatriazoles, leading to the formation of thiatriazines. This study is relevant for understanding the chemical behavior and potential applications of thiatriazole derivatives in organic synthesis (Duggan et al., 2007).

Antimicrobial Activities :

- Examination of the biological activities, specifically antibacterial and antifungal properties, of triazolo-thiadiazole derivatives. This research highlights the potential pharmaceutical applications of these compounds (Lal et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-bromophenyl)thiatriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-3-1-2-4-6(5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYYSORRVPVOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NN=NS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2812506.png)

![1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2812507.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine](/img/structure/B2812511.png)

![N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2812516.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812519.png)

![Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2812520.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)